molecular formula C10H9FN2 B1444443 5-Fluoro-8-methylisoquinolin-3-amine CAS No. 956100-73-5

5-Fluoro-8-methylisoquinolin-3-amine

Cat. No.: B1444443
CAS No.: 956100-73-5
M. Wt: 176.19 g/mol
InChI Key: WOGRRXSAUAHKLK-UHFFFAOYSA-N
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Description

5-Fluoro-8-methylisoquinolin-3-amine is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol. This compound has garnered significant attention in the scientific community due to its diverse range of properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline and its derivatives, including 5-Fluoro-8-methylisoquinolin-3-amine, has been a topic of interest for chemists. Traditional methods for synthesizing isoquinoline derivatives involve the use of strong acids or bases as catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions . these conventional reactions often result in the formation of isomers and side products.

Recent advancements have led to the development of more efficient and environmentally friendly methods. One such method involves the use of amine-catalyzed synthesis, where 1,5-alkyne-imine exocyclization is followed by the N-cyclization to produce substituted isoquinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to minimize the formation of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methylisoquinolin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-Fluoro-8-methylisoquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, fluorinated isoquinolines are known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroisoquinoline: Similar in structure but lacks the methyl group at the 8-position.

    8-Methylisoquinoline: Similar in structure but lacks the fluorine atom at the 5-position.

    5-Fluoro-8-methylquinoline: Similar in structure but has a different nitrogen position in the ring.

Uniqueness

5-Fluoro-8-methylisoquinolin-3-amine is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to molecular targets.

Properties

IUPAC Name

5-fluoro-8-methylisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-2-3-9(11)7-4-10(12)13-5-8(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRRXSAUAHKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC(=CC2=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731297
Record name 5-Fluoro-8-methylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956100-73-5
Record name 5-Fluoro-8-methylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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